molecular formula C21H22O11 B13030976 Eriodictyol-6-glucoside

Eriodictyol-6-glucoside

Cat. No.: B13030976
M. Wt: 450.4 g/mol
InChI Key: FNJRUYGFVNGXTL-JVVVWQBKSA-N
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Description

Eriodictyol-6-glucoside is a flavonoid glycoside, specifically a derivative of eriodictyol, which is a flavanone. Flavonoids are polyphenolic compounds widely distributed in the plant kingdom, known for their diverse biological activities. This compound is found in various medicinal plants, citrus fruits, and vegetables. It has garnered attention due to its potential health benefits, including antioxidant, anti-inflammatory, and neuroprotective properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eriodictyol-6-glucoside typically involves the glycosylation of eriodictyol. One common method is the enzymatic glycosylation using glycosyltransferases, which transfer a glucose moiety to eriodictyol. This reaction is often carried out in aqueous media at mild temperatures to preserve the integrity of the flavonoid structure .

Industrial Production Methods: Industrial production of this compound can be achieved through microbial synthesis. For instance, Corynebacterium glutamicum has been engineered to produce eriodictyol from tyrosine. This method involves optimizing the biosynthetic pathway of naringenin, an upstream intermediate, and subsequently converting it to eriodictyol through the expression of specific genes .

Chemical Reactions Analysis

Types of Reactions: Eriodictyol-6-glucoside undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the flavonoid structure to a hydroxyl group.

    Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Sodium borohydride is often used as a reducing agent.

    Substitution: Acylation or alkylation reagents can be used under mild acidic or basic conditions.

Major Products: The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound, which may exhibit different biological activities .

Scientific Research Applications

    Chemistry: It serves as a model compound for studying glycosylation reactions and the synthesis of flavonoid derivatives.

    Biology: It is used to investigate the biological activities of flavonoids, including their antioxidant and anti-inflammatory effects.

    Medicine: Eriodictyol-6-glucoside has shown promise in protecting against oxidative stress and inflammation, making it a potential candidate for developing therapeutic agents for neurodegenerative diseases and other inflammatory conditions.

    Industry: It is used in the food and nutraceutical industries for its health-promoting properties

Mechanism of Action

The mechanism of action of eriodictyol-6-glucoside involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Eriodictyol-6-glucoside can be compared with other similar flavonoid glycosides, such as:

  • Eriodictyol-7-O-glucoside
  • Hesperetin 7-O-glucoside
  • Eriocitrin
  • Neoeriocitrin
  • Hesperidin

Uniqueness: this compound is unique due to its specific glycosylation at the 6-position, which may influence its solubility, stability, and biological activity compared to other glycosides .

Properties

Molecular Formula

C21H22O11

Molecular Weight

450.4 g/mol

IUPAC Name

(2S)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-6-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-2,3-dihydrochromen-4-one

InChI

InChI=1S/C21H22O11/c22-6-14-17(27)19(29)20(30)21(32-14)16-11(26)5-13-15(18(16)28)10(25)4-12(31-13)7-1-2-8(23)9(24)3-7/h1-3,5,12,14,17,19-24,26-30H,4,6H2/t12-,14+,17+,19-,20+,21-/m0/s1

InChI Key

FNJRUYGFVNGXTL-JVVVWQBKSA-N

Isomeric SMILES

C1[C@H](OC2=C(C1=O)C(=C(C(=C2)O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O

Canonical SMILES

C1C(OC2=C(C1=O)C(=C(C(=C2)O)C3C(C(C(C(O3)CO)O)O)O)O)C4=CC(=C(C=C4)O)O

Origin of Product

United States

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